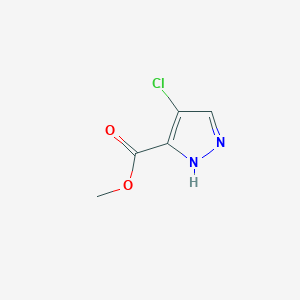

![molecular formula C10H10N2O2 B179568 ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate CAS No. 147503-82-0](/img/structure/B179568.png)

ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Descripción general

Descripción

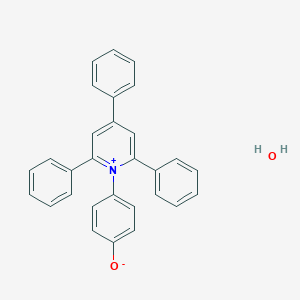

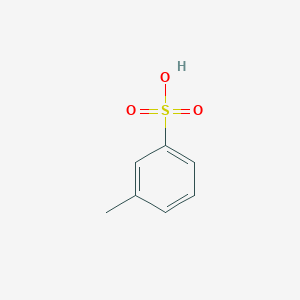

Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a chemical compound with the molecular formula C10H10N2O2 and a molecular weight of 190.2 . It appears as a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the deprotection of the SEM group of a compound was conducted by treatment with trifluoroacetic acid (TFA), followed by alkalization in the presence of 1,2-diaminoethane to afford the desired compound .

Molecular Structure Analysis

The molecular structure of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate consists of a pyrrolo[2,3-c]pyridine ring attached to an ethyl carboxylate group . The InChI code for this compound is 1S/C10H10N2O2/c1-2-14-10(13)8-5-7-3-4-11-9(7)6-12-8/h3-6,11H,2H2,1H3 .

Physical And Chemical Properties Analysis

Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a pale-yellow to yellow-brown solid . It has a molecular weight of 190.2 . The compound should be stored at a temperature between 2-8°C .

Aplicaciones Científicas De Investigación

Diabetes Management

Pyrrolo[3,4-c]pyridine derivatives have shown potential in reducing blood glucose levels, which could be beneficial in the prevention and treatment of disorders such as hyperglycemia, type 1 diabetes, diabetes due to obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Cancer Therapy

Recent studies indicate that 1H-pyrrolo[2,3-b]pyridine analogues possess inhibitory activity against different cancer cell lines. They have been developed as FGFR4 inhibitors with potent antiproliferative activity against Hep3B cells and have been used as a new scaffold in research targeting human neutrophil elastase (HNE) .

Immunomodulation

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been described as novel immunomodulators targeting JAK3. These compounds could be used in treating immune diseases such as organ transplantation .

Safety and Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may cause less serious health effects or damage to the environment . The hazard statements associated with this compound include H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mecanismo De Acción

Target of Action

Similar compounds have been shown to inhibit janus kinase (jak) activity , and to reduce blood glucose levels , suggesting potential targets could be JAK proteins and glucose metabolism pathways.

Mode of Action

If it acts similarly to related compounds, it may bind to the active site of JAK proteins, inhibiting their activity . This could lead to downstream effects on signal transduction pathways involved in cell growth, survival, and differentiation.

Biochemical Pathways

, related compounds have been shown to impact JAK-STAT signaling and glucose metabolism. Inhibition of these pathways can affect a variety of cellular processes, including immune response, cell cycle progression, and energy production.

Pharmacokinetics

One related compound showed high total clearance and low oral bioavailability in rats , suggesting that ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate may have similar pharmacokinetic properties.

Result of Action

Related compounds have been shown to reduce the migration and invasion abilities of certain cancer cells and to lower blood glucose levels , suggesting potential therapeutic applications in oncology and endocrinology.

Propiedades

IUPAC Name |

ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-5-7-3-4-11-9(7)6-12-8/h3-6,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMONQIODPWGJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C2C(=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443693 | |

| Record name | ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147503-82-0 | |

| Record name | ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

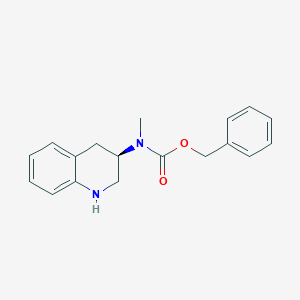

![alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl)](/img/structure/B179489.png)

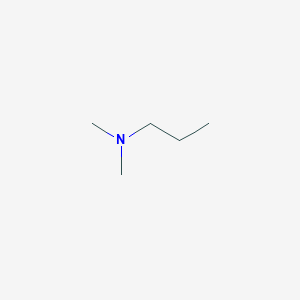

![1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol](/img/structure/B179507.png)